N-[3-(2-Methylpropyl)oxan-4-yl]but-2-ynamide
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Overview
Description
N-[3-(2-Methylpropyl)oxan-4-yl]but-2-ynamide is a chemical compound with the molecular formula C12H19NO2 It is characterized by the presence of an oxane ring and a but-2-ynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Methylpropyl)oxan-4-yl]but-2-ynamide typically involves the reaction of 3-(2-Methylpropyl)oxan-4-amine with but-2-ynoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key parameters such as reactant concentrations, reaction time, and purification methods are carefully controlled to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Methylpropyl)oxan-4-yl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(2-Methylpropyl)oxan-4-yl]but-2-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-Methylpropyl)oxan-4-yl]but-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-Methylpropyl)oxan-4-yl]but-2-ynamide shares structural similarities with other oxane-containing compounds and but-2-ynamides.
- Examples of similar compounds include N-[3-(2-Methylpropyl)oxan-4-yl]but-2-ynylamine and N-[3-(2-Methylpropyl)oxan-4-yl]but-2-ynylcarbamate.
Uniqueness
- The unique combination of the oxane ring and but-2-ynamide group in this compound imparts distinct chemical and physical properties.
- Its specific reactivity and potential applications set it apart from other similar compounds.
Properties
IUPAC Name |
N-[3-(2-methylpropyl)oxan-4-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-5-13(15)14-12-6-7-16-9-11(12)8-10(2)3/h10-12H,6-9H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPYNMZMNTZQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCOCC1CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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